molecular formula C11H17N3 B3265416 N-methyl-1-(pyridin-2-yl)piperidin-4-amine CAS No. 405058-06-2

N-methyl-1-(pyridin-2-yl)piperidin-4-amine

Cat. No.: B3265416
CAS No.: 405058-06-2
M. Wt: 191.27 g/mol
InChI Key: QHIXWPOEUOJBOF-UHFFFAOYSA-N
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Description

N-methyl-1-(pyridin-2-yl)piperidin-4-amine: is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methyl-1-(pyridin-2-yl)piperidin-4-amine involves the reductive amination of 1-(pyridin-2-yl)piperidin-4-one with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    N-Alkylation: Another approach involves the N-alkylation of 1-(pyridin-2-yl)piperidin-4-amine with methyl iodide or methyl bromide under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the above synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-1-(pyridin-2-yl)piperidin-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, sodium methoxide, dimethylformamide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: N-methyl-1-(pyridin-2-yl)piperidin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar heterocyclic amines in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Comparison with Similar Compounds

    N-methyl-1-(pyridin-3-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position. It exhibits different pharmacological properties due to the positional isomerism.

    N-methyl-1-(pyridin-4-yl)piperidin-4-amine: Another positional isomer, with the pyridine ring attached at the 4-position, leading to distinct chemical and biological behavior.

    N-methyl-1-(pyridin-2-yl)piperidin-3-amine: This compound has the piperidine ring substituted at the 3-position, which can significantly alter its reactivity and interaction with biological targets.

Uniqueness: N-methyl-1-(pyridin-2-yl)piperidin-4-amine is unique due to its specific substitution pattern, which influences its electronic properties and steric interactions. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

N-methyl-1-pyridin-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-12-10-5-8-14(9-6-10)11-4-2-3-7-13-11/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIXWPOEUOJBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-06-2
Record name N-methyl-1-(pyridin-2-yl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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